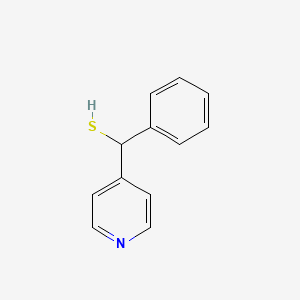

Phenyl(pyridin-4-yl)methanethiol

Description

Properties

Molecular Formula |

C12H11NS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

phenyl(pyridin-4-yl)methanethiol |

InChI |

InChI=1S/C12H11NS/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12,14H |

InChI Key |

GCIBPWPNMBUWHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=NC=C2)S |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Pyridin 4 Yl Methanethiol and Structural Analogues

Catalytic Reduction Approaches to Thiol Synthesis

Catalytic reduction represents a fundamental approach for the synthesis of thiols, often proceeding through the reduction of a corresponding carbonyl compound to an alcohol, followed by conversion to the thiol.

Pathways Involving 4-Pyridinecarbaldehyde Precursors

The synthesis of thiol derivatives can be achieved from aldehyde precursors. For instance, the reduction of 4-pyridinecarbaldehyde using a strong reducing agent like lithium aluminum hydride (LiAlH₄) can yield the corresponding alcohol. Subsequent reaction with a sulfur source, such as hydrogen sulfide (B99878) (H₂S), can then lead to the formation of the thiol. This two-step process is a common strategy for introducing a thiol group.

A related approach involves the asymmetric hydrogenation of ketone precursors. For example, the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone to the corresponding chiral alcohol has been demonstrated using a chiral catalyst system. google.comgoogle.com This method provides access to enantiomerically enriched alcohol precursors, which can then be converted to the desired chiral thiols. The reaction conditions for such hydrogenations are typically mild and result in high yields and enantioselectivity. google.comgoogle.com

Table 1: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone google.comgoogle.com

| Catalyst System | Base | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Enantiomeric Excess (ee, %) |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Na₂CO₃ | Methanol | 40 | 3.0 | 90 | 94 |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | NaOMe | Methanol | 40 | 3.0 | 91 | 85 |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | KOBuᵗ | Methanol | 40 | 3.0 | 81 | 95 |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | LiOBuᵗ | Toluene | 40 | 3.0 | 93 | 76 |

| [Ir(COD)Cl]₂ / Chiral Ligand I-4 | LiOBuᵗ | Methanol | 40 | 3.0 | 94 | 90 |

| [Ir(COD)Cl]₂ / Chiral Ligand I-7 | LiOBuᵗ | Methanol | 40 | 3.0 | 92 | 95 |

Conversion from Methyl 4-Pyridinecarboxylate Esters

Ester functionalities can also serve as precursors for the synthesis of thiols. The reduction of a methyl ester, such as methyl 4-pyridinecarboxylate, to the corresponding alcohol can be accomplished using reducing agents like lithium aluminum hydride. Following the reduction to the alcohol, a subsequent conversion to the thiol can be carried out.

A specific example is the synthesis of [3-[[(pyridin-4-yl)thio]methyl]phenyl]methanol from its corresponding methyl ester precursor, Benzoic acid, 3-[(4-pyridinylthio)methyl]-, methyl ester. chemicalbook.com This transformation is achieved with high efficiency using lithium aluminum tetrahydride in tetrahydrofuran (B95107) at low temperatures, affording the desired product in good yield. chemicalbook.com

Direct Thiolation Strategies

Direct thiolation methods offer a more direct route to thiols by introducing the sulfur functionality in a single step, often from an alcohol or a carbonyl compound.

Reaction with Phenyl(pyridin-4-yl)methanol Analogues

The direct conversion of an alcohol to a thiol is a challenging transformation due to the poor leaving group ability of the hydroxyl group. However, various reagents have been developed to facilitate this conversion.

A prominent method for the synthesis of thiocarbonyl compounds, which are precursors to thiols, is the use of Lawesson's reagent. wikipedia.orgorganic-chemistry.orgnih.gov This thionating agent can convert a ketone, such as Phenyl(pyridin-4-yl)methanone, into the corresponding thioketone. scbt.com The resulting thioketone can then be reduced to the final thiol, Phenyl(pyridin-4-yl)methanethiol. Lawesson's reagent is effective for a wide range of carbonyl compounds, including ketones, esters, and amides. organic-chemistry.orgnih.gov

Table 2: Thionation of Amide using Lawesson's Reagent rsc.org

| Starting Material | Reagent | Solvent | Conditions | Product Ratio (Starting Material:Thioamide:Rearranged Product) |

| Amide 1 | Lawesson's reagent | Toluene | Reflux, 24 h | 31:6:63 |

| Amide 4 | Lawesson's reagent | Toluene | Reflux, 30 min | - (Yield of thioamide: 93%) |

Asymmetric Synthetic Routes Employing Chiral Catalysis

The development of asymmetric synthetic routes is crucial for accessing enantiomerically pure chiral compounds. In the context of this compound, this primarily involves the asymmetric synthesis of its chiral alcohol precursor, Phenyl(pyridin-4-yl)methanol.

As detailed in section 2.1.1, the asymmetric hydrogenation of Phenyl(pyridin-4-yl)methanone and its analogues using chiral metal complexes is a highly effective strategy. google.comgoogle.com Catalysts derived from iridium complexed with various chiral ligands have been shown to produce the corresponding (S)- or (R)-alcohols with high yields and excellent enantioselectivity (up to 99% ee). google.comgoogle.com The choice of chiral ligand and reaction conditions, including the base and solvent, plays a critical role in determining the stereochemical outcome and efficiency of the reaction. google.comgoogle.com

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic methodologies. The mechanism of thionation using Lawesson's reagent involves the dissociation of the reagent into a reactive dithiophosphine ylide. organic-chemistry.orgnih.gov This intermediate then reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thiocarbonyl compound. organic-chemistry.org

The catalytic hydrogenation of ketones to alcohols, a key step in one of the synthetic pathways, proceeds through a series of steps involving the coordination of the ketone to the metal catalyst, followed by the transfer of a hydride from the catalyst to the carbonyl carbon. In asymmetric hydrogenation, the chiral ligand environment around the metal center dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer.

The conversion of thiols and alcohols can also be viewed through the lens of their relative nucleophilicity and acidity. Thiols are generally more acidic and their conjugate bases, thiolates, are better nucleophiles than the corresponding alcohols and alkoxides. chemistrysteps.com This difference in reactivity is often exploited in synthetic strategies.

Synthesis of Advanced Derivatives and Related Heterocyclic Systems

The reactivity of the thiol group and the pyridine (B92270) ring in this compound allows for the synthesis of a variety of advanced derivatives and related heterocyclic systems. These transformations are crucial for developing new compounds with potential applications in various fields of chemical and medicinal science.

The thiol (-SH) group can undergo oxidation to form disulfides or sulfonic acids. For instance, oxidation with hydrogen peroxide can yield the corresponding disulfide, while stronger oxidizing agents like potassium permanganate (B83412) can produce the sulfonic acid derivative.

Furthermore, the pyridine ring's electron-deficient nature facilitates nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various functional groups onto the pyridine ring, leading to a diverse range of derivatives.

Synthesis of Thioflavone Analogs

A notable application of related structures is in the synthesis of thioflavone and its pyridyl analogs. In a multi-step synthesis starting from 2-mercaptonicotinic acid, a key intermediate, 1-[(2-methylthio)pyridine-3-yl]-3-phenylprop-2-yn-1-one, is formed. This intermediate undergoes a 6-endo cyclization reaction when treated with hydrobromic acid in acetic acid to yield the corresponding 2-phenyl-4H-thiopyrano[2,3-b]pyridin-4-one. koreascience.kr This method provides a regioselective route to these important heterocyclic systems. koreascience.kr

The following table summarizes the synthesis of a thioflavone analog from a related nicotinic acid derivative:

| Starting Material | Intermediate | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Mercaptonicotinic acid | 1-[(2-Methylthio)pyridine-3-yl]-3-phenylprop-2-yn-1-one | HBr, AcOH, 100 °C, 10 h | 2-Phenyl-4H-thiopyrano[2,3-b]pyridin-4-one | 89 | koreascience.kr |

Synthesis of Pyrrole (B145914) Derivatives

Another significant transformation involves the synthesis of pyrrole derivatives. Although not directly starting from this compound, the synthesis of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives highlights a relevant synthetic strategy for analogous compounds. The Van Leusen pyrrole synthesis is employed to construct the pyrrole ring system, demonstrating a versatile method for creating complex heterocyclic structures. nih.gov

An example of such a synthesis is the preparation of [4-(4-methylthio phenyl)-1H-pyrrol-3-yl] (4-methoxy phenyl) methanone, which has been investigated for its potential biological activities. nih.gov

Formation of Other Heterocyclic Systems

The versatility of thiol-containing pyridine derivatives extends to the synthesis of other heterocyclic systems. For example, phenylsulfonylacetonitrile, a related sulfonyl compound, can react with α,β-unsaturated nitriles to produce polysubstituted pyridine derivatives. mdpi.com Additionally, reactions with phenyl isothiocyanate can lead to the formation of various heterocyclic rings like thiazole (B1198619) and pyrimidine (B1678525) systems. mdpi.com

The following table provides an overview of heterocyclic systems synthesized from related sulfonylacetonitrile:

| Reactants | Reagents and Conditions | Product | Reference |

| Phenylsulfonylacetonitrile, α,β-unsaturated nitriles | - | Polysubstituted pyridines | mdpi.com |

| Phenylsulfonylacetonitrile, 2-hydroxynaphthaldehyde | - | Iminochromene derivative | mdpi.com |

Chemical Reactivity and Derivatization of Phenyl Pyridin 4 Yl Methanethiol

Nucleophilic Character of the Thiol Group in Substitution Reactions

The thiol (-SH) group of phenyl(pyridin-4-yl)methanethiol is a potent nucleophile, readily participating in substitution reactions. The electron-deficient nature of the pyridine (B92270) ring can influence the reactivity of the thiol group. Pyridines bearing leaving groups at the 2 and 4-positions are particularly susceptible to nucleophilic substitution, proceeding through an addition-elimination mechanism. quimicaorganica.orgyoutube.com While direct studies on this compound are limited, the principles of nucleophilic attack on similar pyridine systems are well-established. For instance, the nitrogen atom in the pyridine ring can be quaternized, further activating the ring towards nucleophilic attack. youtube.com

The general reactivity of thiols in nucleophilic substitution is well-documented. For example, S-phenyl thiol esters undergo nucleophilic substitution by polysulfide ions. chemspider.com This highlights the capacity of the thiolate anion, formed by deprotonation of the thiol, to act as an effective nucleophile. In the context of this compound, the thiol group can be expected to react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to yield the corresponding thioethers and thioesters.

Oxidative Transformations to Disulfides and Sulfonic Acids

The thiol group of this compound is susceptible to oxidation, yielding different products depending on the strength of the oxidizing agent. Mild oxidizing agents, such as hydrogen peroxide, typically convert thiols to disulfides. In a study on a structurally similar compound, oxidation with hydrogen peroxide in aqueous ethanol (B145695) at room temperature resulted in the formation of the corresponding disulfide in good yields. mdpi.com

Stronger oxidizing agents, like potassium permanganate (B83412), can further oxidize the sulfur atom to form sulfonic acids. researchgate.net The reaction with potassium permanganate is typically carried out under acidic conditions and at elevated temperatures. The progressive oxidation of sulfides to sulfoxides and then to sulfones is a common transformation. mdpi.comrsc.org

Below is a table summarizing the oxidative transformations of a structurally similar thiol:

| Reagent | Product | Conditions | Yield |

| Hydrogen Peroxide (H₂O₂) | Disulfide (R-S-S-R) | Room Temperature, aqueous ethanol | 75-85% |

| Potassium Permanganate (KMnO₄) | Sulfonic acid (R-SO₃H) | Acidic, 60°C | 60-70% |

Reductive Pathways Leading to Alternate Derivatives

While oxidative transformations of the thiol group are common, reductive pathways can also be employed to generate different derivatives. A key reductive process applicable to the disulfide, a potential oxidation product of this compound, is the cleavage of the sulfur-sulfur bond. This can be achieved using various reducing agents to regenerate the thiol or to form other sulfur-containing compounds. For instance, the samarium/Cp₂TiCl₂ system has been reported for the reductive cleavage of the sulfur-sulfur bond in diphenyl disulfide, which then reacts with acyl chlorides to form S-phenyl thiolesters in good yields. researchgate.net This indicates a potential pathway to functionalize the sulfur atom of this compound after an initial oxidation to the disulfide.

Investigations into Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazides are valuable intermediates in the synthesis of various heterocyclic compounds with potential biological activity. nih.govnih.govresearchgate.net The general synthesis of thiosemicarbazides involves the reaction of a hydrazine (B178648) derivative with an isothiocyanate. In the context of this compound, while direct synthesis of a thiosemicarbazide from this specific thiol is not widely reported, analogous structures are used. For example, 4-phenylthiosemicarbazide (B147422) is synthesized from phenyl isothiocyanate and hydrazine hydrate. nih.gov This thiosemicarbazide can then be condensed with various aldehydes and ketones to produce a range of thiosemicarbazone derivatives. nih.govnih.gov

The general scheme for the synthesis of thiosemicarbazide derivatives is as follows:

Step 1: Formation of Thiosemicarbazide: An isothiocyanate reacts with hydrazine.

Step 2: Formation of Thiosemicarbazone: The thiosemicarbazide condenses with an aldehyde or ketone.

These thiosemicarbazones can then serve as precursors for the synthesis of various heterocyclic systems like thiazolidinones. nih.gov

Heterocyclic Annulation Reactions Involving Thiol Intermediates

The reactive nature of the thiol group in this compound makes it a potential participant in heterocyclic annulation reactions, where a new ring is fused onto an existing one. While specific examples involving this exact molecule are scarce in the literature, the general principles of using thiol-containing compounds in the synthesis of heterocycles are well-established.

For instance, 2-furyl methanethiol (B179389) has been used as a starting material for the synthesis of various heterocyclic derivatives, including those containing oxadiazole and triazole rings. researchgate.net The synthetic strategy often involves initial functionalization of the thiol group, followed by cyclization reactions. One study describes the synthesis of 2-(((furan-2-yl methyl) thio) methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole, demonstrating the incorporation of a pyridin-4-yl moiety into a heterocyclic system derived from a thiol. researchgate.net

Coordination Chemistry and Metal Complexation of Phenyl Pyridin 4 Yl Methanethiol

Ligand Properties and Coordination Modes with Transition Metals (e.g., Cu²⁺, Fe³⁺)

Phenyl(pyridin-4-yl)methanethiol exhibits versatile ligand properties, primarily due to the presence of two potential donor sites: the nitrogen of the pyridine (B92270) ring and the sulfur of the thiol group (-CH₂SH). The pyridine ring, a weak π-acceptor, typically coordinates to metal ions as a two-electron L-type ligand. wikipedia.org The thiol group, on the other hand, can act as a potent ligand for various metal ions. Theoretical studies have suggested its potential for coordination with transition metals such as copper(II) and iron(III).

The coordination can occur in several modes:

Monodentate N-coordination: The ligand binds to a metal center solely through the pyridine nitrogen.

Monodentate S-coordination: The ligand binds through the sulfur atom of the thiol group. This is common with soft metal ions.

Bidentate N,S-chelation: The ligand can form a chelate ring by coordinating to the same metal center through both the nitrogen and sulfur atoms. The flexibility of the methylene (B1212753) spacer between the phenyl and thiol groups is crucial for this mode.

In the context of transition metal complexes, the pyridine moiety is a well-established ligand. wikipedia.org For instance, families of complexes with the general formula [MCl₂(py)₄]ⁿ⁺ are common. wikipedia.org While specific studies on this compound complexes with Cu²⁺ or Fe³⁺ are not extensively detailed in the literature, related structures provide insight. For example, other ligands containing both pyridine and thiol or amine functionalities have been shown to coordinate with Cu(II) and other transition metals, often acting as bidentate ligands that form stable five-membered chelate rings. nih.gov The oxidation of thiols can also be stimulated by the presence of metal ions like Cu²⁺ and Fe³⁺. nih.gov

| Functional Group | Donor Atom | Typical Coordination Behavior | Relevant Metal Ions |

|---|---|---|---|

| Pyridine | Nitrogen (N) | Acts as a Lewis base; weak π-acceptor. wikipedia.org | Cu(II), Fe(III), Ru(II), Co(II), Ni(II). wikipedia.orgresearchgate.net |

| Methanethiol (B179389) | Sulfur (S) | Forms stable complexes, especially with soft metals. | Cu(II), Fe(III), Ag(I), Hg(II). researchgate.net |

Role in Supramolecular Interactions within Metalloporphyrin Systems

This compound plays a significant role as an axial ligand in the formation of supramolecular structures with metalloporphyrins. researchgate.netcsic.es In these systems, the pyridine nitrogen of the ligand coordinates directly to the central metal ion of the porphyrin ring. researchgate.netcsic.es This axial ligation is a key interaction that drives the self-assembly of these complex architectures.

Beyond simple coordination, this compound facilitates π-π stacking interactions. These non-covalent interactions, occurring between the pyridine or phenyl rings of the ligand and the large aromatic system of the porphyrin, contribute to the stability and solubility of the resulting supramolecular assembly in solution. The combination of direct axial coordination and π-π stacking allows for the construction of well-defined metalloporphyrin-based wires and junctions. researchgate.netcsic.es

Influence of Ligand Flexibility on Coordination Geometries and Electronic Transport

The structural flexibility of this compound is a critical determinant of both coordination geometry and the functional properties of the resulting assemblies, particularly in the field of molecular electronics. researchgate.netcsic.es The presence of a methylene (-CH₂-) group between the phenyl ring and the thiol provides significantly more conformational freedom compared to more rigid analogues like 4-pyridinethiol. researchgate.netcsic.es

This increased flexibility has a profound impact on the transport properties of single-molecule junctions based on metalloporphyrins. researchgate.netcsic.es Research has shown that the flexible this compound ligand can adopt a unique, highly conductive π-stacked conformation when bridging a metalloporphyrin between two electrodes. researchgate.netcsic.es In contrast, a more rigid ligand like 4-mercaptopyridine (B10438) tends to form a more conventional, upright coordination geometry. researchgate.net This structural difference leads to a much longer electron pathway and consequently, a lower conductance. researchgate.netcsic.es The conductance of the molecular wire can differ by as much as two orders of magnitude, highlighting the dramatic effect of ligand flexibility on electronic transport. csic.es

| Ligand | Key Structural Feature | Observed Conformation in Junction | Relative Conductance |

|---|---|---|---|

| This compound | Flexible (-CH₂- spacer). researchgate.netcsic.es | π-stacked. csic.es | High. researchgate.netcsic.es |

| 4-Mercaptopyridine | Rigid (direct S-phenyl bond). researchgate.net | Quasi-fully standing up. researchgate.netcsic.es | Low (approx. 100x lower). csic.es |

Metal-Promoted Reactivity of Thiol and Related Disulfide Bonds

The thiol group of this compound is susceptible to metal-promoted reactivity. A primary reaction is the oxidation of the thiol to form a disulfide bond (S-S). This process is known to be catalyzed by various transition metal ions, with Cu²⁺ and Fe³⁺ being particularly effective. nih.gov This reactivity is an important consideration in coordination chemistry, as the formation of disulfide bridges can lead to different structural motifs or alter the ligand's ability to bind to a metal center.

Conversely, the corresponding disulfide can be reduced back to the thiol form. This reduction is often accomplished using phosphine-based reagents, which perform an irreversible nucleophilic attack on a sulfur atom, ultimately yielding two thiol groups and a phosphine (B1218219) oxide. nih.gov Thiol-disulfide exchange reactions, where a thiol reacts with a disulfide to form a new mixed disulfide, are also fundamental reactions in this system. nih.gov The equilibrium of these reactions can be influenced by the presence and nature of metal ions in the solution.

Integration as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Ligands containing nitrogen-heterocycles, such as pyridine, are widely used in the synthesis of MOFs. ossila.comd-nb.info this compound, with its pyridine functionality, is a suitable candidate for incorporation into MOF structures. The pyridine nitrogen can coordinate to the metal nodes, acting as a linker to build the framework.

While specific MOFs incorporating this compound as the primary ligand are not prominently reported, the versatility of MOF chemistry allows for its potential use in several ways. It could be used in mixed-ligand systems to introduce specific functionalities. d-nb.info Furthermore, the thiol group offers a site for post-synthetic modification, where other functional groups could be attached after the MOF has been assembled. The phenyl ring could also be functionalized with common MOF-linking groups, such as carboxylic acids, to create multifunctional ligands for novel framework design. mdpi.comscilit.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Phenyl(pyridin-4-yl)methanethiol in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are analyzed. The spectrum is expected to show distinct signals for the protons of the phenyl and pyridyl rings, as well as for the methanethiol (B179389) group.

The protons on the pyridyl ring typically appear in the downfield region due to the electron-withdrawing effect of the nitrogen atom. The protons ortho to the nitrogen (at the C2 and C6 positions) are expected to be the most deshielded. The protons of the phenyl ring will also produce signals in the aromatic region, with their exact chemical shifts influenced by the substitution pattern. The methanethiol proton (-SH) and the benzylic proton (-CH) will each give rise to a characteristic signal. The chemical shift of the thiol proton can be variable and is often a broad singlet.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the pyridyl ring are expected to appear at chemical shifts greater than 120 ppm, with the carbons adjacent to the nitrogen atom showing the largest downfield shifts. The carbon atoms of the phenyl ring will also resonate in the aromatic region. The benzylic carbon and the carbon of the thiol group will have characteristic chemical shifts in the aliphatic region. For example, the ¹³C NMR spectrum of 4-phenylpyridine (B135609) shows signals for the pyridyl carbons in the range of 121 to 150 ppm and for the phenyl carbons between 127 and 138 ppm. chemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H (Pyridyl) | 8.5 - 8.7 (ortho-N), 7.2 - 7.5 (meta-N) | Doublet, Doublet | Based on substituted pyridines. |

| ¹H (Phenyl) | 7.2 - 7.6 | Multiplet | |

| ¹H (-CH) | ~5.5 | Singlet or Doublet | |

| ¹H (-SH) | 1.5 - 2.5 | Singlet (broad) | Position can vary with concentration and solvent. |

| ¹³C (Pyridyl) | 148 - 152 (ortho-N), 120 - 125 (meta-N), 145-150 (ipso-C) | Based on 4-phenylpyridine. chemicalbook.com | |

| ¹³C (Phenyl) | 125 - 140 | ||

| ¹³C (-CH) | 40 - 50 |

Note: The above data are predicted based on analogous compounds and general NMR principles. Actual experimental values may vary. Commercial suppliers like BLD Pharm indicate the availability of NMR data for this compound. bldpharm.com

High Accuracy Mass Spectrometry (e.g., LC-MS, UPLC)

High-accuracy mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer, are crucial for determining the molecular weight and elemental composition of this compound.

These methods involve ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers can measure the m/z value with very high precision, allowing for the determination of the exact molecular formula.

For this compound (C₁₂H₁₁NS), the expected exact mass can be calculated. An LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. A study on a different N-phenylpiperazine derivative demonstrated the utility of LC-QTOF/MS in identifying the parent compound and its metabolites, showcasing the sensitivity and accuracy of this technique. nih.gov While a specific LC-MS or UPLC analysis for this compound is not detailed in the provided search results, commercial vendors suggest that such data is obtainable. bldpharm.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Technique |

| [M+H]⁺ | 202.0685 | High-Resolution Mass Spectrometry (e.g., ESI-TOF) |

| [M]⁺˙ | 201.0609 | Electron Ionization (EI) Mass Spectrometry |

Vibrational Spectroscopy for Functional Group and Conformational Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the conformational structure of this compound by probing the vibrational modes of its chemical bonds.

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrations. Key expected vibrational bands for this compound include:

S-H stretch: A weak to medium intensity band typically appearing in the region of 2550-2600 cm⁻¹.

C-H stretch (aromatic): Multiple sharp bands usually observed above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands appearing just below 3000 cm⁻¹.

C=C and C=N stretching (aromatic rings): A series of bands in the 1400-1600 cm⁻¹ region.

C-S stretch: A weaker band in the 600-800 cm⁻¹ region.

While a specific FT-IR spectrum for this compound is not available, studies on similar molecules like 4-(phenylthio)phthalonitrile (B1593587) show the characteristic vibrations of the phenyl and other aromatic rings. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

S-H stretch: This vibration is often weak in Raman spectra.

Ring breathing modes: The symmetric vibrations of the phenyl and pyridyl rings give rise to strong and characteristic Raman signals, typically around 1000 cm⁻¹.

C-S stretch: This bond can also be observed in the Raman spectrum.

Research on 4-mercaptopyridine (B10438) has identified key Raman peaks, such as the ring breathing mode at approximately 1003 cm⁻¹ and C=C stretching modes around 1575 and 1609 cm⁻¹. researchgate.net These provide a good reference for the expected Raman spectrum of this compound.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| S-H stretch | 2550-2600 (weak-medium) | 2550-2600 (weak) |

| C-H stretch (aromatic) | 3000-3100 (sharp, multiple) | 3000-3100 (strong) |

| C=C/C=N stretch (ring) | 1400-1600 (multiple) | 1400-1600 (strong) |

| Ring breathing | Weak | ~1000 (strong) |

| C-S stretch | 600-800 (weak) | 600-800 (medium) |

Surface-Sensitive Spectroscopies for Monolayer and Interface Characterization

When this compound is used to form self-assembled monolayers (SAMs), for instance on a gold surface via the thiol group, specialized surface-sensitive spectroscopic techniques are required to characterize the structure, orientation, and chemical state of the molecules at the interface.

Ultra High Vacuum Infrared Reflection Adsorption Spectroscopy (UHV-IRRAS)

UHV-IRRAS is a highly sensitive technique for obtaining the infrared spectrum of a monolayer adsorbed on a metal surface. By analyzing the intensities of the vibrational bands, information about the orientation of the molecules within the SAM can be deduced based on the surface selection rules. For a this compound SAM on gold, UHV-IRRAS could be used to determine the tilt angle of the phenyl and pyridyl rings with respect to the surface normal. A study on a similar pyridine-terminated thiol SAM demonstrated the use of theoretical modeling in conjunction with experimental spectra to understand the structural details of the monolayer. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a this compound SAM on a gold substrate, XPS would be used to:

Confirm the presence of Carbon (C 1s), Nitrogen (N 1s), Sulfur (S 2p), and the Gold (Au 4f) substrate.

Determine the chemical state of the sulfur atom. The binding energy of the S 2p core level would indicate the formation of a thiolate bond with the gold surface, which typically appears at a lower binding energy (around 162 eV) compared to an unbound thiol (around 164 eV). researchgate.net

Analyze the N 1s peak to understand the chemical environment of the pyridine (B92270) nitrogen.

Studies on thiol-derivatized porphyrins on gold have effectively used XPS to confirm chemisorption and determine the nature of the sulfur-gold bond. researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for determining the orientation of molecules in a SAM. The technique involves exciting a core-level electron to an unoccupied molecular orbital. The absorption intensity depends on the polarization of the incident X-rays relative to the orientation of the molecular orbitals.

For a this compound SAM, by varying the angle of the incident polarized X-rays and monitoring the intensity of the π* resonances associated with the phenyl and pyridyl rings, the average tilt angle of these rings with respect to the surface can be accurately determined. Research on other thiol-derivatized aromatic molecules on gold has successfully employed NEXAFS to elucidate their molecular orientation. researchgate.net A theoretical study on methanethiol adsorbed on a Au(111) surface highlights how the sulfur L-edge NEXAFS spectrum is sensitive to the S-Au bonding configuration. rsc.org

Interactive Data Table: Surface-Sensitive Spectroscopy Probes for this compound SAMs

| Technique | Information Obtained | Key Spectral Features to Analyze |

| UHV-IRRAS | Molecular orientation on the surface. | Intensities of vibrational bands (e.g., ring modes) based on surface selection rules. |

| XPS | Elemental composition and chemical state. | Binding energies of S 2p, N 1s, and C 1s core levels. |

| NEXAFS | Molecular orientation and electronic structure. | Angular dependence of the intensity of π* resonances of the aromatic rings. |

Scanning Probe Microscopy for Molecular Arrangement and Surface Topography (e.g., STM)

Scanning Probe Microscopy (SPM), particularly Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provides real-space images of surfaces with atomic or molecular resolution. These techniques are invaluable for characterizing the structure of self-assembled monolayers (SAMs) of organothiols on conductive or semi-conductive substrates. While direct STM or AFM studies on this compound are not extensively documented in publicly available literature, the behavior of analogous aromatic and pyridine-containing thiol SAMs on gold (Au(111)) offers significant insights into how this specific compound is expected to arrange and the surface topography it would likely form.

Studies on aromatic thiols, such as thiophenol and its derivatives, reveal that these molecules form ordered, densely packed monolayers on gold surfaces. acs.org The orientation and packing of the molecules are governed by a delicate balance of molecule-substrate interactions (the Au-S bond) and intermolecular forces, including π-π stacking between the aromatic rings. acs.org

The insertion of a methylene (B1212753) spacer between the thiol group and the aromatic ring, as is present in this compound, has been shown to influence the ordering of the resulting monolayer. This spacer can provide additional flexibility, potentially leading to more well-ordered domains compared to thiols where the aromatic ring is directly bonded to the sulfur atom.

AFM studies on phenyl-terminated alkanethiols have provided detailed information on the topographical and frictional properties of such SAMs. These studies have demonstrated that phenyl-terminated SAMs form well-ordered lattice structures and exhibit distinct frictional behavior compared to their aliphatic counterparts. The terminal phenyl groups arrange in a herringbone packing motif.

Based on these findings from related molecules, a SAM of this compound on a gold surface is expected to exhibit a highly ordered, crystalline structure. The molecules would likely stand up on the surface, anchored by the thiol group, with the phenyl and pyridyl rings influencing the intermolecular spacing and packing arrangement through π-π interactions. The surface topography, as imaged by STM or AFM, would reveal a regular, patterned monolayer, with the dimensions of the unit cell determined by the size and orientation of the this compound molecules.

Table 1: Structural Characteristics of Analogous Aromatic Thiol SAMs on Au(111) from SPM Studies

| Compound | Technique | Observed Structure/Packing | Key Findings | Reference |

| 4-Mercaptopyridine (4-PySH) | EC-STM | Dense, weakly adsorbed phase with a (5 × √3) lattice configuration. acs.org | The structure is potential-dependent, showing a transition upon changes in the electrochemical potential. acs.orgacs.org | acs.orgacs.org |

| 4-Mercaptopyridine (4-PySH) | in situ STM | Pyridine units oriented normal to the surface. researchgate.net | This orientation is key for promoting facial electron transfer to cytochrome c. researchgate.net | researchgate.net |

| Phenyl-terminated alkanethiols | AFM | Well-ordered lattice structures with herringbone packing of terminal phenyl groups. | Exhibit higher frictional response than normal alkanethiol SAMs. | |

| Thiophenol, Biphenyl-4-thiol, Terphenyl-4-thiol | NEXAFS, XPS | Highly oriented and densely packed SAMs. Molecular tilt decreases with increasing number of aromatic rings. acs.org | Strong intermolecular interactions lead to well-ordered films. acs.org | acs.org |

Tip-Enhanced Raman Spectroscopy (TERS) for Nanoscale Probing of Surface Adsorbates

Tip-Enhanced Raman Spectroscopy (TERS) is a powerful technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. It allows for the acquisition of Raman spectra from nanoscale regions of a surface, making it ideal for studying the vibrational properties of individual or small clusters of molecules within a self-assembled monolayer.

When a SAM of this compound is analyzed by TERS, the sharp, laser-illuminated metallic tip of an STM or AFM acts as an optical antenna, dramatically enhancing the Raman signal from the molecules directly beneath it. This enhancement allows for the detection of vibrational modes with high sensitivity and spatial resolution.

The TERS spectrum of this compound would be expected to show characteristic bands corresponding to the vibrational modes of the phenyl and pyridyl rings, as well as the C-S and C-H bonds. The positions and relative intensities of these bands can provide detailed information about:

Molecular Orientation: The enhancement of specific vibrational modes is dependent on their orientation relative to the enhanced electric field at the tip-sample junction. By analyzing the relative intensities of in-plane and out-of-plane ring vibrations, the orientation of the phenyl and pyridyl rings with respect to the substrate can be determined. Studies on pyridine have shown that its orientation on a metal surface can be deduced from the changes in its SERS spectrum. nih.gov

Chemical Interactions: Shifts in the vibrational frequencies can indicate chemical interactions between the molecule and the substrate or between adjacent molecules. For example, the frequency of the C-S stretching mode can confirm the formation of a thiolate bond with the gold surface. The protonation state of the pyridine nitrogen can also be probed, as it significantly affects the ring's vibrational modes. rsc.org

Local Environment: TERS can map the chemical composition and structure across the surface with nanoscale resolution. This would allow for the identification of defects, domain boundaries, and variations in molecular packing within the SAM.

Table 2: Expected Key Vibrational Modes for TERS Analysis of this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Information Provided |

| Pyridine Ring Breathing | 990 - 1040 | Characteristic of the pyridyl group. Sensitive to coordination and protonation. |

| Phenyl Ring Breathing | 990 - 1010 | Characteristic of the monosubstituted benzene (B151609) ring. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Confirms the presence of aromatic rings. |

| C-S Stretching | 600 - 750 | Indicates the formation of the Au-S bond and the conformation of the thiol linkage. |

| Ring Deformation Modes | Various | Sensitive to molecular orientation and intermolecular interactions (π-π stacking). |

By leveraging the insights gained from studies on analogous compounds, it is clear that advanced techniques like STM and TERS are indispensable for a comprehensive understanding of the structural and vibrational properties of this compound at the nanoscale.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost. nih.govajchem-a.com For Phenyl(pyridin-4-yl)methanethiol, DFT calculations are essential for understanding its intrinsic characteristics.

Table 1: Representative Theoretical Conformers and Their Relative Energies This table illustrates the type of data obtained from a DFT conformational analysis. Values are hypothetical examples based on typical energy differences for such rotations.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |

| 1 (Global Minimum) | Phenyl-C-C-Pyridyl ≈ 45° | 0.00 | The most stable, non-planar arrangement. |

| 2 | Phenyl-C-C-Pyridyl ≈ 90° | +1.5 | A higher-energy, twisted conformation. |

| 3 | Phenyl-C-C-Pyridyl ≈ 0° | +3.0 | A sterically hindered, planar-like conformer. |

Electronic Structure: DFT calculations also provide deep insights into the molecule's electronic properties. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the pyridine (B92270) nitrogen, making it a site for electrophilic attack or hydrogen bonding, and a region of varying potential around the thiol group. ajchem-a.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and hyperconjugative interactions within the molecule, providing a detailed picture of bonding and stability. ijcce.ac.ir

Table 2: Calculated Electronic Properties of an Aromatic Thiol Derivative This table shows representative DFT-calculated electronic properties for a related molecule, allyl mercaptan (AM), illustrating the type of data generated. nih.gov

| Property | Value | Significance for this compound |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 1.3 Debye | Measures overall polarity, affecting solubility and intermolecular forces. |

Prediction of Molecular Junction Structures and Electron Transport Properties

The unique structure of this compound, featuring a thiol group and a conductive π-system, makes it a candidate for applications in molecular electronics. Theoretical modeling can predict how this molecule would behave in a molecular junction, where it bridges two metal electrodes.

The thiol (-SH) group is a well-established anchor for binding molecules to gold surfaces, forming a stable gold-sulfur (Au-S) bond. rsc.org DFT simulations are used to model the precise geometry of the molecule when adsorbed on a gold surface. These calculations determine the optimal adsorption site (e.g., hollow, top, or bridge site on the gold lattice), the Au-S bond length, and the orientation of the phenyl and pyridyl rings relative to the surface. acs.org

A closely related molecule, (4-(4-(4-pyridyl)phenyl)phenyl)methanethiol, has been studied in the context of spectroscopy at electrified interfaces, highlighting the importance of the pyridine group in such systems. researchgate.net For this compound, DFT combined with non-equilibrium Green's function (NEGF) formalism would be used to calculate electron transport properties, such as the electrical conductance through the molecule. These calculations would reveal how the molecule's structure, particularly the alignment of the phenyl and pyridyl rings, facilitates or hinders the flow of electrons between the electrodes.

Table 3: Predicted Properties for a this compound Molecular Junction This table presents hypothetical but plausible data for the molecule in a molecular junction, based on studies of similar systems.

| Parameter | Predicted Value | Description |

| Adsorption Energy on Au(111) | -45 kcal/mol | Strength of the molecule's binding to the gold surface. |

| Au-S Bond Length | 2.45 Å | The length of the chemical bond anchoring the molecule. |

| Molecular Tilt Angle | ~30° | The angle of the molecule's main axis relative to the surface normal. |

| Zero-Bias Conductance | 10⁻⁴ G₀ | A measure of the molecule's ability to conduct electricity. |

Analysis of Protonation States and Surface Adsorption Mechanisms

The chemical behavior of this compound in solution and on surfaces is governed by its acidic and basic sites. The molecule possesses a basic pyridine nitrogen and a weakly acidic thiol proton.

Protonation States: DFT calculations can accurately predict the acidity constants (pKa) of different functional groups. researchgate.net By calculating the Gibbs free energy change of the protonation/deprotonation reactions, it is possible to determine whether the pyridine nitrogen or the thiol sulfur is more likely to be protonated at a given pH. In most neutral aqueous environments, the pyridine nitrogen (pKa of pyridinium (B92312) is ~5.2) would likely be protonated, while the thiol group (pKa ~10-11) would remain neutral. DFT calculations can refine these estimates and explore how the electronic interplay between the phenyl, pyridyl, and thiol groups modifies their intrinsic acid-base properties. nih.gov

Surface Adsorption Mechanisms: The adsorption of thiols onto metal surfaces, particularly gold, is a cornerstone of self-assembled monolayer (SAM) technology. rsc.org DFT studies are instrumental in elucidating the adsorption mechanism. nih.gov Calculations would reveal:

Adsorption Energy: The strength of the interaction between the molecule and the surface, indicating the stability of the resulting monolayer. nih.gov

Charge Transfer: The direction and magnitude of electron flow between the molecule and the metal upon bond formation. chemrxiv.org

Surface-Induced Changes: How adsorption affects the molecule's geometry and electronic structure. For instance, the S-H bond is cleaved upon chemisorption, and the sulfur atom binds directly to the gold atoms. acs.org

The pyridine ring adds another layer of complexity. It can either interact with the surface itself or be oriented away from it, which would influence the packing density and surface properties of the monolayer.

Table 4: Theoretical Analysis of Adsorption on a Gold Surface This table outlines the type of information obtained from a DFT study of surface adsorption. Values are representative.

| Property | Description |

| Adsorption Configuration | The molecule binds to the gold surface via the sulfur atom after cleavage of the S-H bond. |

| Adsorption Energy | A strong negative value (e.g., -40 to -50 kcal/mol) indicates stable chemisorption. |

| Charge Transfer | Typically, a small amount of charge is transferred from the metal to the sulfur atom, sealing the Au-S bond. |

| Work Function Change | Adsorption modifies the work function of the gold surface, which can be predicted computationally. |

Rationalization of Crystallographic Data and Tautomeric Forms

Should experimental crystallographic data become available for this compound, DFT calculations would be an indispensable tool for its rationalization.

Crystallographic Data: DFT can optimize the molecular geometry in the gas phase, which can then be compared to the solid-state structure obtained from X-ray crystallography. researchgate.net Discrepancies between the two can be attributed to intermolecular forces in the crystal lattice, such as hydrogen bonds (e.g., involving the pyridine nitrogen) or π-π stacking between the aromatic rings. DFT can also be used to calculate the energies of these intermolecular interactions, providing a quantitative understanding of the crystal packing. researchgate.net

Tautomeric Forms: While this compound itself does not exhibit classical tautomerism, the concept is highly relevant to its structural isomers, such as pyridine-4-thiol. In such cases, a prototropic tautomerism exists between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). ubc.canih.gov DFT calculations are highly effective at determining the relative stability of these two forms. researchgate.netresearchgate.net Studies on pyridinethiones consistently show that the thione tautomer is generally more stable than the thiol form, both in the gas phase and in solution, due to factors like its larger dipole moment and the stability of the thioamide resonance. ubc.caacs.orgresearchgate.net These theoretical calculations can also predict spectroscopic signatures (e.g., IR and NMR spectra) for each tautomer, aiding in their experimental identification. ubc.ca

Table 5: DFT Comparison of Thiol-Thione Tautomers for Pyridine-4-thiol This table illustrates how DFT is used to compare the stability of tautomers for a related compound. Data is based on known trends for pyridinethiones. ubc.caacs.org

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Calculated Dipole Moment (Debye) | Predicted Stability |

| Pyridine-4-thiol | +2.5 | ~2.0 D | Less Stable |

| Pyridine-4(1H)-thione | 0.0 | ~5.0 D | More Stable |

Theoretical Approaches to Structure-Activity Relationships

Theoretical approaches are pivotal in modern drug discovery and materials design for establishing Structure-Activity Relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of compounds with their biological activity or a specific physical property. dergipark.org.trnih.gov

For this compound and its analogues, a theoretical SAR study would involve several steps:

Descriptor Calculation: A set of molecules with varying structural modifications would be modeled using DFT. For each molecule, a range of quantum chemical descriptors are calculated. These can include electronic descriptors (HOMO/LUMO energies, MEP), steric descriptors (molecular volume), and thermodynamic descriptors. acs.orgresearchgate.net

Model Building: Using statistical methods like multiple linear regression (MLR), a mathematical model is constructed that links the calculated descriptors to an experimentally measured activity (e.g., enzyme inhibition IC₅₀). nih.gov The goal is to create an equation where activity is a function of the structural descriptors.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Such a model can provide profound insights into which molecular features are critical for the desired activity. nih.gov For example, a QSAR study might reveal that a higher HOMO energy and a specific charge on the pyridine nitrogen are correlated with increased potency, guiding the synthesis of more effective compounds. nih.govacs.org

Table 6: Common DFT Descriptors Used in Theoretical SAR/QSAR Studies

| Descriptor Class | Examples | Information Provided |

| Electronic | HOMO/LUMO Energies, Ionization Potential, Electron Affinity, Dipole Moment, Atomic Charges | Reactivity, polarity, ability to participate in electrostatic interactions. |

| Steric | Molecular Volume, Surface Area | Size and shape, which influence binding to a receptor site. |

| Thermodynamic | Enthalpy of Formation, Solvation Energy | Stability and behavior in a specific solvent environment. |

A hypothetical QSAR equation might look like: log(1/IC₅₀) = c₀ + c₁(E_HOMO) - c₂(Dipole Moment) + c₃*(Charge on N) This equation would allow researchers to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.

Applications of Phenyl Pyridin 4 Yl Methanethiol in Advanced Materials Science

Formation of Self-Assembled Monolayers (SAMs) on Noble Metal Surfaces (e.g., Gold)

The thiol group in Phenyl(pyridin-4-yl)methanethiol facilitates the formation of self-assembled monolayers (SAMs) on the surfaces of noble metals, most notably gold. This process involves the chemisorption of the thiol onto the gold surface, leading to the spontaneous organization of the molecules into a highly ordered, thin film. nih.govnih.gov The energetics of this formation have been studied using density-functional theory, which shows that the process is favored on reconstructed Au(111) surfaces. nih.gov

The resulting SAMs can be characterized by various surface-sensitive techniques, including optical ellipsometry to determine thickness and atomic force microscopy (AFM) to probe the surface structure. The pyridine (B92270) moiety of this compound provides a terminal functional group that can influence the properties of the SAM, such as its wettability and frictional response. The ability to form well-defined organic thin films is crucial for developing model systems to study interfacial phenomena like wetting, adhesion, and friction at the molecular level.

| Property | Description | Reference |

| Anchoring Group | Thiol (-SH) | |

| Substrate | Gold (Au) | nih.gov |

| Assembly Process | Chemisorption, Self-Assembly | nih.govnih.gov |

| Characterization | Ellipsometry, AFM |

Engineering of Molecular Junctions and Single-Molecule Wires

This compound plays a critical role in the field of molecular electronics, particularly in the engineering of molecular junctions and single-molecule wires. researchgate.netnih.gov Its ability to anchor to metal electrodes via the thiol group and to coordinate with metal ions through the pyridine ring allows for the precise construction of single-molecule circuits. figshare.com

In a notable application, this compound has been used to chemically modify both the tip of a scanning tunneling microscope (STM) and the surface electrodes. figshare.com This setup enables the controlled orientation of metalloporphyrins, creating highly conductive single-molecule wires. figshare.com The flexibility of the methanethiol (B179389) linker, compared to more rigid linkers, allows for a highly conductive stacked structure between the electrodes and the porphyrin ring. researchgate.net This approach has led to the creation of single-molecule junctions with significantly higher conductance and lifetime compared to previous designs. figshare.com

Contributions to Supramolecular Electronics

The concept of supramolecular electronics, which utilizes non-covalent interactions to assemble functional electronic systems, is advanced by the use of molecules like this compound. researchgate.net Nature itself provides inspiration for using supramolecular constructs to achieve efficient charge transport, as seen in metalloporphyrin-based arrays. researchgate.net

By employing this compound as a linker, researchers can incorporate metalloporphyrins into single-molecule wires through axial complexation. researchgate.net This strategy allows for the tuning of the electronic properties of the molecular wire through the choice of the metal center and the linker, opening up possibilities for creating complex and functional supramolecular electronic devices. researchgate.netnih.gov

Role as a Precursor and Intermediate in Organic Synthesis for Functional Materials

This compound serves as a valuable precursor and intermediate in the organic synthesis of more complex functional materials. The reactivity of its thiol group and the coordinating ability of its pyridine ring make it a versatile building block. For instance, the thiol group can undergo oxidation to form disulfides or sulfonic acids, providing a pathway to different classes of materials.

The pyridine ring's electron-deficient nature facilitates nucleophilic aromatic substitution reactions, allowing for the construction of larger, functionalized molecules. This synthetic versatility is crucial for developing new materials with tailored properties for applications in electronics and other advanced technologies.

| Reaction Type | Reagent | Product |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Disulfide (R-S-S-R) |

| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Sulfonic acid (R-SO₃H) |

| Nucleophilic Substitution | Various | Functionalized Pyridine Derivatives |

Integration into Electronic Materials and Organic Semiconductor Design

The integration of molecules like this compound into electronic materials is a key aspect of organic semiconductor design. Organic semiconductors are π-conjugated systems whose electronic properties can be precisely tuned through molecular engineering. pku.edu.cnnih.gov

The design of organic semiconductors is guided by four fundamental principles: electronic structure, steric hindrance, conformation and topology, and supramolecular interactions. pku.edu.cn this compound and its derivatives can be incorporated into larger conjugated systems to influence these factors. For example, the introduction of specific building blocks can alter the HOMO-LUMO gap and the rigidity of the conjugated system, thereby tuning the material's charge transport properties. nih.gov The ultimate goal is to create high-performance organic field-effect transistors (OFETs) and other electronic devices. sigmaaldrich.com

Utilization in Thiol-Ene "Click" Reactions for Polymer and Materials Synthesis

The thiol-ene "click" reaction is a highly efficient and versatile method for polymer and materials synthesis, and the thiol group of this compound makes it a suitable candidate for this type of chemistry. nih.govnih.govresearchgate.net This reaction involves the radical-mediated addition of a thiol to an alkene ("ene"), proceeding with high yield and selectivity under mild conditions. mdpi.com

This methodology allows for the functionalization of various materials, including porous polymer monoliths for chromatography and the synthesis of complex polymer architectures. nih.govrsc.org The thiol-ene reaction's tolerance to a wide range of functional groups makes it a powerful tool for creating materials with tailored properties for diverse applications. mdpi.com

Ligand Design for Porous Coordination Networks and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen of this compound makes it an excellent candidate for use as a ligand in the design of porous coordination networks and metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. A structurally related compound, tetra(4-(4-pyridyl)phenyl)methane, which features four pyridyl groups, demonstrates the potential of such ligands. ossila.com This ligand acts as a hydrogen bond acceptor and can participate in π-π and C-H-π interactions, leading to the formation of stable, porous networks. ossila.com

These MOFs can exhibit unique properties, such as the selective and reversible uptake of guest molecules like iodine. ossila.com The ability to design ligands with specific geometries and functionalities is crucial for creating MOFs with desired pore sizes, shapes, and chemical environments for applications in gas storage, separation, and catalysis.

Structure Activity Relationship Studies and Functional Analogues

Comparative Analysis with Positional Isomers (e.g., Phenyl(pyridin-2-yl)methanethiol)

The position of the nitrogen atom in the pyridine (B92270) ring significantly influences the electronic properties and coordination chemistry of the molecule. A comparative analysis between Phenyl(pyridin-4-yl)methanethiol and its positional isomer, Phenyl(pyridin-2-yl)methanethiol, highlights these differences.

While direct comparative studies on these specific methanethiol (B179389) isomers are limited in available literature, insights can be drawn from related structures. For instance, computational studies on isomeric pyridyl-containing heterocyclic thiones show that the location of the pyridine nitrogen alters the molecule's electronic structure and UV absorption spectra. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations on 5-(pyridyl)-1,3,4-oxadiazol-2-thiones revealed that the 4'-pyridyl isomer exhibits the longest wavelength band in both experimental and theoretical spectra, which correlates with the HOMO-LUMO energy gap. nih.gov This suggests that the 4-pyridyl arrangement in this compound likely results in distinct electronic behavior compared to its 2-pyridyl or 3-pyridyl counterparts.

Furthermore, the coordination behavior is expected to differ. The nitrogen atom in the 2-position of the pyridine ring, along with the nearby thiol group, can act as a bidentate ligand, readily forming chelates with metal ions. This is exemplified by the formation of binuclear metal complexes with Phenyl(pyridin-2-yl)methanediol, a related compound, where the ligand coordinates to metal centers. scirp.org In contrast, the nitrogen in the 4-position in this compound is sterically hindered from participating in chelation with the methanethiol group, leading to different modes of metal coordination, potentially favoring the formation of bridging polynuclear structures.

Investigation of Novel Thiol-Containing Heterocyclic Derivatives

The quest for new molecules with specific functions has driven the synthesis of a wide array of novel thiol-containing heterocyclic derivatives. These investigations often use precursor molecules with similar functionalities to this compound to create more complex structures.

Key areas of research include:

Fused Bicyclic Systems: Thiazolo[5,4-b]pyridine has been identified as a privileged structure in medicinal chemistry. nih.gov The synthesis of novel derivatives of this scaffold, sometimes incorporating morpholine (B109124) or other groups, has yielded compounds with potent inhibitory activities. nih.gov

Thiazole-Pyridine Hybrids: Combining thiazole (B1198619) and pyridine moieties has led to the creation of new libraries of potential antimicrobial agents. nih.gov For example, derivatives of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea have been synthesized and shown to possess promising antibacterial and antifungal activities. nih.gov

Derivatives from Other Heterocycles: Research has also extended to synthesizing derivatives from other thiol-containing heterocycles like 2-furyl methanethiol. echemcom.com This work has produced new oxadiazole and triazole derivatives, expanding the chemical space of biologically relevant heterocyclic compounds. echemcom.com

Triazole-Thioacetates: The synthesis of compounds like methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrates the creation of multifunctional ligands capable of coordinating with metal ions, such as mercury(II), to form new complexes. researchgate.net

These synthetic efforts highlight a broad strategy in chemical science: using foundational structures like pyridinylmethanethiols as building blocks for more elaborate molecules with potentially enhanced or entirely new properties. nih.govmdpi.comnih.gov

Impact of Structural Modifications on Electronic and Coordination Properties

Altering the structure of this compound, either by adding substituents or modifying the core heterocyclic system, has a profound impact on its electronic and coordination characteristics.

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups to the phenyl or pyridine rings can tune the electron density across the molecule. For instance, studies on related N-arylpiperazine conjugates show that the presence of electron-withdrawing substituents like trifluoromethyl or chloro groups significantly affects the molecule's electronic absorption spectra and biological activity. mdpi.com Similarly, replacing a phenyl ring with a pyridyl ring can decrease electron density, leading to a loss of certain biological activities. mdpi.com The aromatic character and diatropic ring current of macrocyclic systems can be systematically altered by replacing core heterocycles, such as substituting a pyrrole (B145914) with a thiophene (B33073) or selenophene, which in turn modifies the electronic and absorption properties. researchgate.net

Coordination Properties: Structural modifications directly influence how the molecule interacts with metal ions. The thiol group (-SH) is a known soft donor that readily coordinates with soft metal ions. The pyridine nitrogen also acts as a coordination site. As discussed with positional isomers, the spatial arrangement of these two groups is critical. In Phenyl(pyridin-2-yl)methanethiol analogues, the proximity of the nitrogen and sulfur atoms allows for chelation, forming stable five-membered rings with metal ions. scirp.org For this compound, where chelation is not feasible, the thiol and pyridine nitrogen can still coordinate independently to different metal centers, facilitating the assembly of coordination polymers or supramolecular structures. researchgate.net The introduction of other ligating groups, such as in the triazole-thioacetate derivative, provides additional coordination sites, enabling the formation of more complex and polynuclear metal compounds. researchgate.net

Computational Methods in Structure-Function Correlation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the relationship between the structure of molecules like this compound and their function. These methods provide insights that are often difficult to obtain through experimental means alone.

Electronic Properties Prediction: Computational methods are used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently determined to estimate the molecule's reactivity, with the HOMO-LUMO gap indicating chemical stability and electronic excitation properties. researchgate.netresearchgate.net TD-DFT can be used to simulate UV-visible spectra, which often show good agreement with experimental results and help assign electronic transitions. nih.gov

Reactivity and Interaction Mapping: Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net These maps are crucial for understanding how a molecule will interact with other reagents or biological targets. For example, in a study of a chalcone (B49325) derivative, MEP analysis identified the likely sites for substitution reactions. researchgate.net

Correlation with Experimental Data: Computational studies are most powerful when used in conjunction with experimental work. For instance, DFT and TD-DFT studies on isomeric pyridyl-oxadiazole-thiones successfully explained the observed trends in their UV spectra. nih.gov Similarly, computational approaches have been used to rationalize the photophysical properties of complex heptazine molecules containing phenylthiolato groups. rsc.org

By providing a detailed picture of a molecule's electronic landscape, computational methods offer a powerful means to correlate its structure with its observed chemical and physical properties, guiding the design of new functional analogues.

Compound Reference Table

| Compound Name | Isomer/Derivative Type |

| This compound | Main Compound |

| Phenyl(pyridin-2-yl)methanethiol | Positional Isomer |

| Phenyl(pyridin-2-yl)methanediol | Related Positional Isomer |

Novel Derivatives Mentioned

| Derivative Class | Core Heterocycles |

| Thiazolo[5,4-b]pyridine Derivatives | Thiazole, Pyridine |

| Thiazole-Pyridine Hybrids | Thiazole, Pyridine |

| Oxadiazole/Triazole Derivatives | Furan, Oxadiazole, Triazole |

| Triazole-Thioacetate Derivatives | Pyridine, Triazole |

Future Directions and Emerging Research Avenues in Phenyl Pyridin 4 Yl Methanethiol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research into Phenyl(pyridin-4-yl)methanethiol will undoubtedly prioritize the exploration of novel and sustainable synthetic methodologies. Current methods often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Emerging strategies are likely to focus on:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer high atom and step economy. researchgate.net The development of an MCR for this compound would represent a significant leap in efficiency and sustainability. researchgate.net

Metal-Free Catalysis: Shifting away from noble-metal catalysts to more abundant and less toxic alternatives is a key goal in green chemistry. researchgate.net Research into metal-free catalytic systems for the synthesis of pyridines and related heterocycles is already underway and could be adapted for this specific compound. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Implementing a flow synthesis for this compound could streamline its production.

A recent study on the synthesis of a structurally related compound, Pyridin-4-YL-methanethiol, highlights a reductive thiolation approach using potassium borohydride (B1222165) and lithium chloride. Future work could aim to optimize such reactions under more sustainable conditions, potentially exploring biocatalytic or electrocatalytic methods.

Advanced In-Situ Spectroscopic Characterization of Surface Phenomena

The ability of this compound to form self-assembled monolayers (SAMs) on metal surfaces is one of its most compelling properties. Understanding the structure, orientation, and behavior of these monolayers at the molecular level is crucial for designing functional devices. Advanced in-situ spectroscopic techniques are pivotal in this endeavor.

Future research will likely involve the extensive use of:

Vibrational Sum-Frequency Generation (SFG) Spectroscopy: SFG is a powerful surface-specific technique that provides detailed information about the vibrational structure and orientation of molecules at interfaces. researchgate.net Its application to this compound SAMs on electrodes can reveal how the molecular conformation changes under an applied electrical potential, offering insights into electrochemical processes at the nanoscale. researchgate.net

In-Situ Raman and Infrared Spectroscopy: These techniques can provide real-time information about chemical reactions and molecular interactions occurring at surfaces. pnnl.gov For instance, they can be used to monitor the adsorption kinetics and stability of this compound on different substrates. pnnl.gov

Tip-Enhanced Raman Spectroscopy (TERS) and Scanning Tunneling Microscopy (STM): These high-resolution imaging techniques can provide topographical and chemical information at the single-molecule level, allowing for the direct visualization of how this compound molecules arrange themselves within a monolayer.

By combining these advanced techniques, researchers can build a comprehensive picture of the interfacial behavior of this compound, paving the way for its use in sophisticated electronic and sensory applications.

High-Throughput Computational Screening for New Material Applications

Computational chemistry has become an indispensable tool for accelerating materials discovery. High-throughput computational screening, which involves the automated evaluation of large libraries of virtual compounds, can rapidly identify promising candidates for specific applications.

For this compound and its derivatives, computational screening can be employed to:

Predict Electronic Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, conductivity, and charge transport properties of this compound in different environments. This is crucial for its application in molecular wires and transistors.

Simulate Self-Assembly: Molecular dynamics (MD) simulations can model the formation of SAMs, predicting the packing density, orientation, and stability of the monolayer. nih.gov This can help in designing surfaces with specific desired properties. nih.gov

Identify New Applications: By screening for interactions with various molecules and materials, computational methods can suggest novel applications in areas such as catalysis, sensing, and drug delivery. nih.gov For instance, automated workflows can model the reactivity of the thiol group with different functional groups, identifying potential covalent attachment strategies. nih.gov

A recent study utilized computational screening to investigate novel pyridine-based thiadiazole derivatives as anti-inflammatory agents, demonstrating the power of in silico methods to predict biological activity and guide synthesis. nih.gov Similar approaches can be applied to this compound to explore its potential in a wide range of fields.

Integration into Responsive and Adaptive Chemical Systems

"Smart" materials that can respond to external stimuli are a major focus of current materials science research. The unique chemical functionalities of this compound make it an excellent building block for such systems.

Future research in this area could focus on:

pH-Responsive Systems: The pyridine (B92270) ring in this compound can be protonated or deprotonated depending on the pH of the environment. This change in protonation state can alter the electronic properties and surface binding of the molecule, leading to pH-responsive switches or sensors.

Metal-Ion-Responsive Systems: The pyridine nitrogen can coordinate to metal ions. This interaction can be used to create sensors for specific metal ions or to build switchable catalytic systems where the activity is modulated by the presence or absence of a metal cofactor.

Redox-Responsive Systems: The thiol group can be reversibly oxidized to form a disulfide bond. This redox process can be used to control the assembly and disassembly of monolayers, leading to applications in controlled release and reconfigurable electronics.

The development of such responsive systems will require a deep understanding of the fundamental chemical and physical changes that this compound undergoes in response to different stimuli.

Development of Hierarchical Architectures for Molecular Devices

The ultimate goal of molecular electronics is to create functional devices using individual molecules or small ensembles of molecules. This compound is a promising candidate for this endeavor, but its true potential will be realized through its incorporation into complex, hierarchical architectures.

Future research will focus on:

Multi-Component SAMs: Creating monolayers composed of this compound and other functional molecules can lead to surfaces with tailored properties. For example, co-assembling it with insulating molecules can create well-defined conductive channels.

Layer-by-Layer Assembly: Building up multiple layers of molecules can create three-dimensional structures with sophisticated functionalities. This compound can serve as a foundational or a linking layer in such architectures.

Integration with Nanomaterials: Combining this compound with nanoparticles, nanotubes, or graphene can create hybrid materials with synergistic properties. For instance, anchoring the molecule to gold nanoparticles can enhance its sensory capabilities.

The construction of these hierarchical architectures will require precise control over intermolecular interactions and assembly processes. Techniques like dip-pen nanolithography and soft lithography will be instrumental in creating patterned surfaces and devices based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products